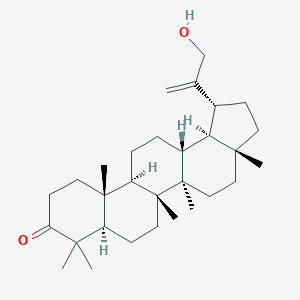

30-羟基羽扇豆-20(29)-烯-3-酮

描述

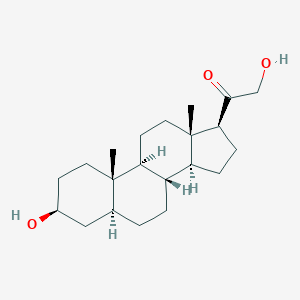

“30-Hydroxylup-20(29)-en-3-one” is a type of triterpenoid, which are a class of chemical compounds composed of three terpene units with the molecular formula C30H48 . It has been found in various medicinal plants and is associated with a variety of therapeutic activities .

Synthesis Analysis

The synthesis of “30-Hydroxylup-20(29)-en-3-one” involves a semisynthetic approach . Lupeol, a lupane-type pentacyclic triterpene, is isolated from various plant sources and modified to produce “30-Hydroxylup-20(29)-en-3-one” and its derivatives .Molecular Structure Analysis

The molecular structure of “30-Hydroxylup-20(29)-en-3-one” is determined by comprehensive analysis of spectroscopic techniques, including 1D (1H, 13C, and DEPT-135 13C) and 2D (1H–1H COSY, 1H–13C HSQC, and 1H–13C HMBC) nuclear magnetic resonance (NMR) and accurate mass spectroscopy .科学研究应用

Cytotoxic Activity

“30-Hydroxylup-20(29)-en-3-one” has been found to have cytotoxic activity. It was isolated from the aerial parts of Dobera glabra, along with other triterpenes . The isolated compounds were investigated for their possible cytotoxic activity against a wide array of aggressive cancer cell lines, such as colorectal cancer (HCT-116), hepatocellular carcinoma (HepG-2), and prostate cancer (PC-3) cell lines .

Antiproliferative Activities

This compound has also shown antiproliferative activities. It was isolated from the roots of Celastrus stylosus, along with other triterpenoids . The antiproliferative activities of the triterpenoids were evaluated against six human cancer cell lines (PANC-1, A549, PC-3, HepG2, SGC-7901, and HCCLM3) .

Phytochemistry

In the field of phytochemistry, “30-Hydroxylup-20(29)-en-3-one” is one of the lupane-type triterpenes that have been identified in various plants . Its presence helps to understand the chemical constituents of these plants and contributes to the study of plant biochemistry .

Pharmacognosy

The compound is significant in the field of pharmacognosy, which is the study of medicinal drugs obtained from plants or other natural sources. As it has been isolated from various plants, it contributes to the understanding of the pharmacological properties of these plants .

Drug Development

Given its cytotoxic and antiproliferative activities, “30-Hydroxylup-20(29)-en-3-one” has potential in drug development, particularly in the development of anticancer drugs .

Biochemical Research

This compound can be used in biochemical research as a reference compound for the identification and characterization of similar compounds in other plants .

未来方向

Future research on “30-Hydroxylup-20(29)-en-3-one” could focus on further elucidating its mechanism of action, exploring its potential therapeutic applications, and investigating its safety and toxicity. The development of methods for its synthesis and modification could also be a valuable area of research .

作用机制

Target of Action

30-Hydroxylup-20(29)-en-3-one is a lupane-type triterpene Lupane-type triterpenes are known to interact with a variety of cellular targets, including various enzymes and receptors, which play crucial roles in cellular processes such as inflammation, proliferation, and apoptosis .

Mode of Action

For instance, they can inhibit the activity of certain enzymes, modulate receptor signaling, or interfere with cellular pathways, leading to effects such as anti-inflammatory, anticancer, and antioxidant activities .

Biochemical Pathways

For example, they can modulate the NF-κB pathway, which plays a key role in immune and inflammatory responses . They can also affect the MAPK pathway, which is involved in cell proliferation and apoptosis .

Pharmacokinetics

It is known that the bioavailability of lupane-type triterpenes can be influenced by their lipophilicity . High lipophilicity can limit their solubility in aqueous biological fluids, which can affect their absorption and distribution .

Result of Action

30-Hydroxylup-20(29)-en-3-one has been reported to exhibit antimicrobial and cytotoxic activities . It has shown activity against Staphylococcus aureus, Microsporum gypseum, Trichophyton mentagrophytes, and Pseudomonas aeruginosa . Additionally, it has demonstrated cytotoxicity against breast cancer cells . It has also been reported to significantly lower reactive oxygen species (ROS) production in cells .

Action Environment

The action, efficacy, and stability of 30-Hydroxylup-20(29)-en-3-one can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and activity. Additionally, the presence of other compounds or substances in the environment can influence its action, either by interacting with the compound itself or by affecting the same targets or pathways .

属性

IUPAC Name |

(1R,3aR,5aR,5bR,7aR,11aR,11bR,13aR,13bS)-1-(3-hydroxyprop-1-en-2-yl)-3a,5a,5b,8,8,11a-hexamethyl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O2/c1-19(18-31)20-10-13-27(4)16-17-29(6)21(25(20)27)8-9-23-28(5)14-12-24(32)26(2,3)22(28)11-15-30(23,29)7/h20-23,25,31H,1,8-18H2,2-7H3/t20-,21+,22-,23+,25+,27+,28-,29+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUBZPUNHXGLZSQ-BHMAJAPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1=O)C)CCC4C3(CCC5(C4C(CC5)C(=C)CO)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]([C@@H]1[C@H]3CC[C@@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)C)C(=C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

30-Hydroxylup-20(29)-en-3-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the known natural sources of 30-Hydroxylup-20(29)-en-3-one?

A1: 30-Hydroxylup-20(29)-en-3-one has been isolated from various plant species, indicating its presence in diverse botanical sources. Some of the identified sources include:

- Maytenus imbricata: A study identified 30-Hydroxylup-20(29)-en-3-one within the hexane extract of the stems and branches of this plant. []

- Cassipourea madagascariensis: This plant yielded 30-Hydroxylup-20(29)-en-3-one during a bioassay-directed fractionation of its roots and leaves. []

- Celastrus vamotii: Researchers isolated 30-Hydroxylup-20(29)-en-3-one for the first time from the roots and stems of Celastrus vamotii. []

- Gymnosporia emarginata: This plant's stem bark was found to contain 30-Hydroxylup-20(29)-en-3-one alongside other related lupanes. []

- Acacia mellifera: This species has been reported to contain 30-Hydroxylup-20(29)-en-3-one in addition to other triterpenoids and metabolites. [, ]

Q2: What is the structural characterization of 30-Hydroxylup-20(29)-en-3-one?

A2: 30-Hydroxylup-20(29)-en-3-one is a lupane-type pentacyclic triterpenoid. While its exact molecular weight can be calculated from its molecular formula, the provided research papers primarily focus on characterizing its structure through spectroscopic techniques:

- NMR Spectroscopy: Researchers have extensively used 1H-NMR, 13C-NMR, and 2D NMR experiments (HSQC, HMBC, and NOESY) to elucidate the structure of 30-Hydroxylup-20(29)-en-3-one. [, , , , , ] These techniques provide detailed information about the connectivity and spatial relationships between atoms within the molecule, confirming its identity and stereochemistry.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-15-[(2R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenyl-2-triethylsilyloxypropanoyl]oxy-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B114781.png)